![molecular formula C17H15NO3 B2528548 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether CAS No. 478066-23-8](/img/structure/B2528548.png)
2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether
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Description
The compound "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether" appears to be a structurally novel entity with relevance to the field of medicinal chemistry. While the provided data does not directly mention this compound, it does provide insights into related compounds that share some structural features, such as the presence of a methoxyphenyl group and an isoxazole ring. These compounds are of interest due to their potential biological activities and their interactions with biological receptors .
Synthesis Analysis
The synthesis of related compounds has been described using different methodologies. For instance, a highly potent serotonin-3 receptor antagonist with a methoxyphenyl group was synthesized, and its binding profile was characterized in neuroblastoma-glioma cells. The synthesis involved the use of tritiated isotopes, indicating a potential application in radioligand binding studies . Another synthesis approach reported the creation of bis-isoxazole ethers through a microwave-assisted 1,3-dipolar cycloaddition reaction. This method emphasized the importance of solvent and acid-binding agents in achieving high regioselectivity and yields . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether."
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, HRMS, and NMR spectroscopy. Additionally, X-ray diffraction has been employed to determine the crystal structure of a bis-isoxazole ether compound, revealing weak intra- and intermolecular interactions that contribute to the three-dimensional network of the molecules . These techniques are crucial for confirming the structure of newly synthesized compounds and for understanding their molecular conformations.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds, such as the 1,3-dipolar cycloaddition, are key to understanding their chemical behavior. The regioselectivity of these reactions is influenced by the choice of solvent and acid-binding agent, which can lead to different isomers and affect the biological activity of the compounds . The ability of these compounds to undergo further chemical transformations could be explored to modify their properties or to create derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their potential application in drug development. The ability of the serotonin-3 receptor antagonist to penetrate the blood-brain barrier suggests favorable pharmacokinetic properties for central nervous system applications . The environmental friendliness and efficiency of the synthesis methods also contribute to the practicality of producing these compounds on a larger scale .
Scientific Research Applications
Antioxidant Activity
Research conducted on phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus, revealed compounds exhibiting significant antioxidant activities. A study identified a phenyl ether derivative that showed strong antioxidant activity, comparable to ascorbic acid, indicating the potential for these compounds in developing antioxidant therapies or supplements (Xu et al., 2017).
Enzyme Inhibition and Activation
A novel series of compounds, including methoxytetrahydropyrans, have been identified as potent inhibitors of 5-lipoxygenase (5-LPO), a key enzyme involved in the inflammatory process. These inhibitors exhibit high potency and selectivity, with significant oral activity, offering a new approach to anti-inflammatory therapies (Crawley et al., 1992).
Antifungal Activity
Compounds isolated from New Zealand Flax, including derivatives of methoxyphenyl, have shown antifungal properties. These findings suggest the potential use of these compounds in developing new antifungal agents, highlighting the importance of natural products in drug discovery (Gainsford, 1995).
Synthetic Applications
Methoxyphenylmethyl ethers have been utilized as alcohol protecting groups in organic synthesis, with FeCl3 catalyzing their deprotection in a self-cleaving manner. This method allows for the efficient removal of protecting groups, facilitating the synthesis of complex molecules (Sawama et al., 2015).
Molecular Synthesis and Characterization
Microwave-assisted synthesis techniques have enabled the efficient creation of 1,2,3-triazoles bearing an isoxazole ring, showcasing the impact of modern synthesis methods on accelerating and improving the production of novel compounds. This approach provides a pathway to synthesize structurally complex molecules with potential applications in various fields (Li et al., 2018).
properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-16-9-5-6-10-17(16)20-12-14-11-15(18-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMQARZOCYDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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